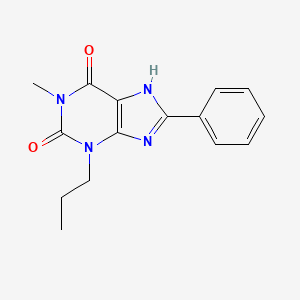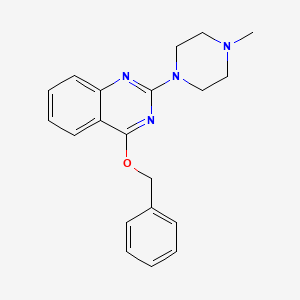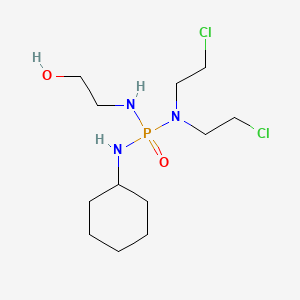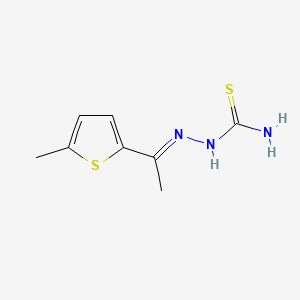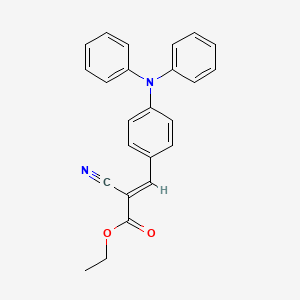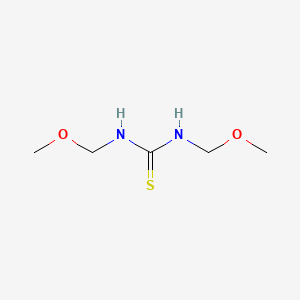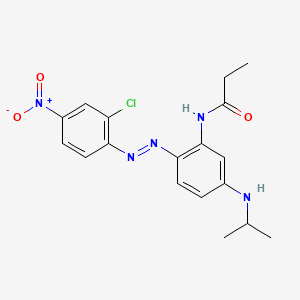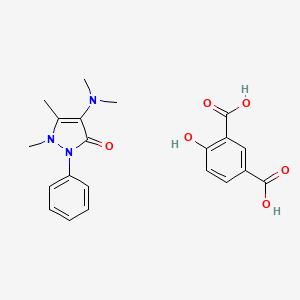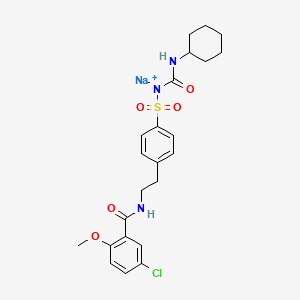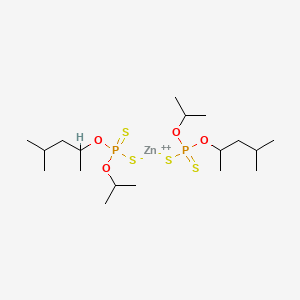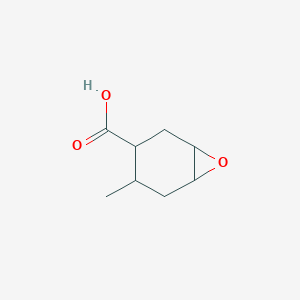
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-oxabicyclo(410)heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid typically involves the reaction of cyclohexene with a suitable oxidizing agent to form the oxirane ring. One common method is the oxidation of cyclohexene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of amino alcohols and thioethers.
Applications De Recherche Scientifique
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity by modifying key amino acid residues. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid: Lacks the methyl group at the 4-position.
7-Oxabicyclo(4.1.0)heptane-2-one: Contains a ketone group instead of a carboxylic acid.
Limonene oxide: A related bicyclic compound with different substituents and applications.
Uniqueness
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 4-position enhances its stability and modifies its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1843-26-1 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-2-6-7(11-6)3-5(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
Clé InChI |
KPOXQAKDFUYNFA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C(O2)CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


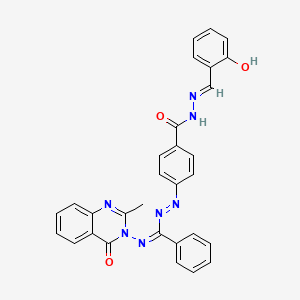
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
